molecular formula C4H11NO B1205648 1-Amino-2-butanol CAS No. 13552-21-1

1-Amino-2-butanol

Cat. No.: B1205648
CAS No.: 13552-21-1
M. Wt: 89.14 g/mol
InChI Key: KODLUXHSIZOKTG-UHFFFAOYSA-N
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Description

1-Amino-2-butanol (CAS 13552-21-1) is a chiral amino alcohol with the molecular formula C₄H₁₁NO. It is a colorless to slightly yellow liquid (density: 0.927 g/cm³) with a boiling point of 169°C at 760 mmHg and good water solubility . The compound contains both amine (–NH₂) and hydroxyl (–OH) functional groups on adjacent carbon atoms, enabling diverse reactivity, including hydrogen bonding and participation in nucleophilic reactions. Its stereochemistry is significant, with enantiomers such as (S)-1-amino-2-butanol showing specific biochemical interactions, as seen in kinase studies .

Properties

IUPAC Name

1-aminobutan-2-ol
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InChI

InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3
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InChI Key

KODLUXHSIZOKTG-UHFFFAOYSA-N
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Canonical SMILES

CCC(CN)O
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Molecular Formula

C4H11NO
Record name 1-AMINO-2-BUTANOL
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DSSTOX Substance ID

DTXSID8025676
Record name 1-Aminobutan-2-ol
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Molecular Weight

89.14 g/mol
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Physical Description

1-amino-2-butanol is a slightly yellow liquid. (NTP, 1992)
Record name 1-AMINO-2-BUTANOL
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Solubility

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992)
Record name 1-AMINO-2-BUTANOL
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CAS No.

13552-21-1
Record name 1-AMINO-2-BUTANOL
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Preparation Methods

Reaction Mechanism and Starting Materials

The foundational method for synthesizing 1-amino-2-butanol involves reacting butylene chlorohydrins (1-chloro-2-butanol and 2-chloro-1-butanol) with aqueous ammonia. This reaction proceeds via nucleophilic substitution, where ammonia displaces the chloride ion, forming a mixture of isomeric aminobutanols. The product distribution favors this compound over 2-aminobutanol in a 85:15 ratio under ambient conditions.

Process Optimization

Key parameters influencing yield include ammonia concentration, reaction time, and temperature. A 26% aqueous ammonia solution reacted with butylene chlorohydrins for 3–4 days at 25°C yields a crude mixture of aminobutanols and ammonium chloride. Subsequent evaporation and treatment with sodium hydroxide facilitate the isolation of this compound via ether extraction. Distillation under reduced pressure (25 mmHg) isolates the product at 79–81°C, achieving a 50–53% yield.

Table 1: Reaction Conditions for Butylene Chlorohydrin Amination

ParameterValueSource
Ammonia concentration26% aqueous solution
Reaction time72–96 hours
Temperature25°C
Distillation pressure25 mmHg
Yield50–53%

Epoxybutane Amination and Aziridine Processing

Epoxybutane Synthesis

1,2-Epoxybutane serves as a precursor in alternative routes, synthesized via catalytic oxidation of 1-butene or reaction of butylene chlorohydrins with alkali hydroxides. Epoxybutane reacts with excess ammonia to form a similar isomeric mixture, which is then esterified with sulfuric acid to yield 2-ethylaziridine.

Acylation and Hydrolysis

2-Ethylaziridine undergoes acylation with aromatic carboxylic acids (e.g., benzoic acid) or anhydrides (e.g., phthalic anhydride) to form monomeric or polymeric amides. Hydrolysis with 20% hydrochloric acid at reflux for 4 hours cleaves the amide bond, releasing this compound and regenerating the aromatic acid. Filtration removes the acid byproduct, and sodium hydroxide extraction isolates the product with 50% yield.

Table 2: Acylation-Hydrolysis Parameters

ParameterValueSource
Acylation agentBenzoic acid or phthalic anhydride
Hydrolysis acid20% HCl
Reaction temperature100°C (reflux)
Hydrolysis time4 hours
Yield50%

Isomer Separation and Purification Techniques

Azeotropic Distillation

The presence of 1,2-dichlorobutane as a byproduct complicates isolation. Azeotropic distillation with water or toluene removes dichlorobutane efficiently, particularly after hydrolysis stages. For example, distilling a toluene-water mixture from the reaction vessel reduces dichlorobutane content by >95%, enhancing product purity.

Solvent Recycling

Economic viability hinges on acetonitrile recovery during N-[1-(chloromethyl)propyl]acetamide synthesis. Vacuum distillation at 40–50°C recovers 95% of acetonitrile for reuse, minimizing raw material costs. Excess acetonitrile increases reactor size, necessitating continuous processes for industrial-scale production.

Comparative Analysis of Synthetic Routes

Yield vs. Complexity

  • Butylene chlorohydrin route : Moderate yield (50–53%) with straightforward steps but requires isomer separation.

  • Aziridine acylation : Higher purity but lower yield (50%) due to additional acylation and hydrolysis steps.

  • Continuous processes : Improved acetonitrile recycling reduces costs by 30% but demands specialized equipment.

Industrial Scalability

The hydrolysis of N-[1-(chloromethyl)propyl]acetamide in methanol with catalytic HCl exemplifies scalable production. Methyl acetate byproduct distillation simplifies purification, and closed-loop acetonitrile recovery meets environmental regulations.

Emerging Innovations and Challenges

Catalytic Epoxidation

Recent advances in titanium silicate catalysts for 1-butene epoxidation reduce energy input by 20%, though catalyst deactivation remains a hurdle.

Byproduct Mitigation

Integration of 1,2-dichlorobutane into co-product streams (e.g., plasticizers) improves process economics, with patents reporting 15% cost reductions .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, such as methyl iodide (CH₃I)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines

    Substitution: Alkylated amines

Scientific Research Applications

Pharmaceutical Applications

1-Amino-2-butanol is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is a precursor for the anti-tuberculosis drug ethambutol. The synthesis process involves reacting 1-butene with chlorine and a nitrile compound, followed by hydrolysis to yield this compound . This compound's utility in drug development is underscored by its incorporation into formulations aimed at treating various diseases.

Case Study: Ethambutol Production

  • Process : The reaction of 1-butene with chlorine in the presence of a nitrile compound leads to the formation of 2-amino-1-butanol.
  • Yield : The synthesis achieves yields of approximately 35% to 40% depending on the conditions used.
  • Significance : Ethambutol is critical for tuberculosis treatment, highlighting the importance of this compound in public health.

Biocatalysis

This compound has emerged as a valuable substrate in biocatalytic processes, particularly in the synthesis of chiral amines. These reactions employ amine dehydrogenases (AmDHs) to achieve high conversion rates.

Performance Metrics :

  • Conversion Rates : Studies have reported conversions up to 97.1% at concentrations of 50 mM using AmDHs for the synthesis of short-chain chiral amines.
  • Application : This process is crucial for producing pharmaceutical compounds that require specific stereochemistry for efficacy.

Material Science

In material science, this compound is explored for its potential in creating advanced materials. Its properties allow for the development of polymers with specific characteristics beneficial for applications in electronics and photonics.

Research Insights :

  • Polymer Development : The compound can be utilized to enhance the optical properties of polymers, making them suitable for various electronic applications.
  • Material Properties : Studies on mixtures involving this compound indicate favorable interactions that can be harnessed to improve material performance .

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in chiral chromatography. It aids in the separation and analysis of enantiomers, which is essential for quality control in pharmaceuticals.

Application AreaKey UsesBenefits
PharmaceuticalSynthesis of ethambutolCritical for tuberculosis treatment
BiocatalysisChiral amine synthesisHigh conversion rates
Material SciencePolymer developmentEnhanced optical properties
Analytical ChemistryChiral chromatographyQuality control in pharmaceutical industry

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Limited data suggest that it is not genotoxic and has a low likelihood of carcinogenicity based on available studies . However, its corrosive nature necessitates careful handling.

Mechanism of Action

The mechanism of action of 1-Amino-2-butanol involves its interaction with various molecular targets and pathways. As an amino alcohol, it can form hydrogen bonds and participate in acid-base reactions. These interactions enable it to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Key Physical Properties :

  • Molecular weight: 89.14 g/mol
  • Density: 0.927 g/cm³
  • Boiling point: 169°C
  • Water solubility: Highly soluble .

Comparison with Structural Analogs

Thermodynamic and Hydrogen-Bonding Properties

Thermodynamic data for hydrogen-bond strengths (ΔH, kJ/mol) and boiling points highlight how chain length and functional group positioning influence molecular interactions:

Compound ΔH (1) ΔH (2) ΔH (3) ΔS (kJ/mol·K) ΔΔH (kJ/mol) Boiling Point (°C)
1-Amino-2-propanol 248.4 239.7 235.6 13.3 4.1 168–170*
1-Amino-2-butanol 269.8 258.3 256.0 13.8 2.3 169
2-Amino-1-propanol 242.7 237.9 231.3 11.4 6.6 170–172*
2-Amino-1-butanol 263.1 257.9 251.7 11.4 6.2 195–198

*Data from ; *Estimated based on analogs.

Key Observations :

  • Chain Length: Increasing carbon chain length (e.g., 1-amino-2-propanol vs. This compound) elevates ΔH values due to enhanced van der Waals interactions.
  • Functional Group Position: this compound exhibits stronger hydrogen-bonding (ΔH = 269.8 kJ/mol) compared to its positional isomer 2-amino-1-butanol (ΔH = 263.1 kJ/mol), likely due to steric and electronic effects .
  • Boiling Points: 2-Amino-1-butanol (195–198°C) has a higher boiling point than this compound (169°C), reflecting stronger intermolecular hydrogen bonding in primary alcohols .

Stereochemical and Biochemical Activity

  • Enantioselectivity: (S)-1-Amino-2-butanol demonstrates enantioselective phosphorylation in kinase studies, though with lower catalytic efficiency (kₐₜ/Kₘ) compared to (S)-aminopropanol. For example, (R,S)-1-amino-2-butanol has a Kₘ ~3-fold higher than (S)-aminopropanol, indicating reduced enzyme affinity for bulkier substrates .
  • Synthesis: Enantiopure (S)-1-amino-2-butanol is synthesized via epoxide ring-opening of (S)-1,2-epoxybutane, yielding high optical purity ([α]²⁰_D +17 in CHCl₃) .

Biological Activity

1-Amino-2-butanol, an organic compound with the molecular formula C4_4H11_11NO, is characterized by the presence of both an amino group and a hydroxyl group. This dual functionality allows it to participate in various biological interactions and applications, particularly in biocatalysis and as a precursor for synthesizing biologically active compounds. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

This compound is a chiral compound with a molecular weight of approximately 89.14 g/mol. It appears as a slightly yellow liquid and is soluble in water, which enhances its utility in various applications. The compound can be synthesized through several methods, including:

  • Biocatalytic Synthesis : Utilizing amine dehydrogenases (AmDHs) to achieve conversions up to 97.1% at 50 mM concentrations with moderate to high enantioselectivities.
  • Chemical Synthesis : Various chemical routes involve the reaction of butenes with nitrile compounds followed by hydrolysis .

Neurotransmitter Interaction

Due to its structural similarity to amino acids, this compound may influence neurotransmitter activity and metabolic pathways. Its role as a potential neurotransmitter modulator has been explored, suggesting implications in neuropharmacology.

Enzyme Inhibition

Research indicates that this compound can inhibit the uptake of choline, an essential nutrient for many biological processes. This inhibition may lead to reproductive toxicity through choline deficiency, impacting fetal development during pregnancy . However, hepatotoxicity was not observed in related studies.

Antioxidant Activity

The antioxidant properties of this compound have been examined in various studies. While specific data on its direct antioxidant activity is limited, its structural characteristics suggest potential interactions with free radicals, similar to other alcohols and amines .

Case Study 1: Biocatalysis Applications

In a study focusing on biocatalysis, researchers demonstrated that this compound could be effectively synthesized using amine dehydrogenases. The study reported high conversion rates and enantioselectivity, indicating its potential for producing chiral amines used in pharmaceuticals.

Case Study 2: Toxicological Assessment

A tier II human health assessment evaluated the toxicological profile of this compound. The findings indicated that while the compound is corrosive, it does not exhibit significant hepatotoxic effects compared to structurally similar compounds like AMP (aminopropanol) . This assessment is crucial for understanding safe handling and application in industrial settings.

Research Findings Overview

Study Focus Findings
BiocatalysisHigh conversion rates (up to 97.1%) using AmDHs for synthesis
ToxicologyCorrosive nature; no significant hepatotoxicity observed
Antioxidant ActivityPotential interactions with free radicals suggested

Q & A

Q. What are the optimal synthetic routes for 1-amino-2-butanol, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution or catalytic amination. For example, ethanol as a solvent with sodium hydroxide as a catalyst facilitates the substitution of halides or epoxides with ammonia . Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst selection : Base catalysts (e.g., NaOH) improve amine group incorporation.
  • Purification : Distillation or recrystallization (using polar solvents like methanol) achieves >95% purity .
    Methodological tip : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

Q. How is this compound characterized structurally, and what analytical techniques resolve stereochemical ambiguities?

  • Spectroscopy :
    • NMR : 1^1H NMR identifies hydroxyl (δ 1.5–2.0 ppm) and amine protons (δ 2.5–3.0 ppm). 13^{13}C NMR distinguishes carbons adjacent to functional groups .
    • IR : Peaks at 3300–3500 cm1^{-1} (O–H/N–H stretch) and 1050–1100 cm1^{-1} (C–O stretch) confirm functional groups .
  • Chirality : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) resolves enantiomers like (S)-1-amino-2-butanol (CAS 30608-63-0) .

Q. What are the primary applications of this compound in chemical synthesis?

  • Pharmaceutical intermediates : Serves as a precursor for antitumor agents (e.g., via Schiff base formation) .
  • Ligand design : Chelates metal ions (e.g., Cu2+^{2+}) in catalysis due to its bifunctional (amine and hydroxyl) groups .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (S)- vs. (R)-enantiomers) affect the biological activity of this compound derivatives?

  • Case study : (S)-1-Amino-2-butanol (CAS 30608-63-0) exhibits higher binding affinity to bacterial enzymes (e.g., in tuberculosis drug candidates) compared to the (R)-form due to spatial compatibility with active sites .
  • Methodology :
    • Docking simulations : Use software like AutoDock Vina to predict enantiomer-protein interactions.
    • In vitro assays : Compare minimum inhibitory concentrations (MICs) of enantiomers against Mycobacterium tuberculosis .

Q. How can contradictions in thermodynamic data (e.g., vaporization enthalpies) for this compound be resolved?

Discrepancies arise from measurement techniques (e.g., transpiration vs. static methods). For example:

TechniqueΔHvap (kJ/mol)Reference
Transpiration63.7 ± 0.4
Static method62.6 ± 1.9
Resolution : Validate data via group-additivity (GA) models. The CH2_2 contribution (4.8 kJ/mol) aligns experimental and calculated values for homologs like 1-amino-2-pentanol .

Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during this compound synthesis?

  • Oxidation prevention : Use inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) .
  • Dimerization control : Limit reaction time (<6 hours) and employ dilute conditions (≤0.5 M) .
  • Byproduct analysis : GC-MS identifies dimers (m/z 179 [M+H]+^+) and oxides (m/z 132 [M+H]+^+) .

Q. How does this compound interact with biomolecules, and what computational models predict its pharmacokinetics?

  • Molecular dynamics (MD) : Simulate hydrogen bonding with DNA (e.g., minor groove binding) .
  • ADMET prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~0.5) and renal excretion .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Variations (e.g., 2°C to 5°C ranges) stem from:

  • Purity : Commercial samples (e.g., 97% vs. 99%) have differing impurity profiles .
  • Polymorphism : Metastable crystalline forms may form under rapid cooling .
    Recommendation : Standardize DSC protocols (heating rate: 10°C/min; N2_2 purge) .

Methodological Best Practices

  • Stereochemical purity : Use chiral derivatizing agents (e.g., Mosher’s acid) for enantiomeric excess (ee) quantification .
  • Thermodynamic validation : Cross-check vapor pressures via static and transpiration methods .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-butanol
Reactant of Route 2
Reactant of Route 2
1-Amino-2-butanol

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